2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and is substituted with amino groups and dichlorophenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable thiopyran precursor is reacted with 2,4-dichlorophenylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate automated monitoring and control systems to maintain the desired reaction parameters and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane), and reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amine derivatives.
Substitution: Various substituted thiopyran derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has investigated the compound’s potential as a bioactive molecule, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: The compound’s chemical properties are leveraged in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects is closely related to its ability to interact with specific molecular targets. The compound’s amino and dichlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. Additionally, the thiopyran ring may participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to various biological effects, including enzyme inhibition, modulation of gene expression, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile: shares similarities with other thiopyran derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dichlorophenyl groups, along with the thiopyran ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H8Cl2N4S |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
2,6-diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H8Cl2N4S/c14-6-1-2-7(10(15)3-6)11-8(4-16)12(18)20-13(19)9(11)5-17/h1-3,11H,18-19H2 |
InChI Key |
UCZLQKLKULSPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(=C(SC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
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